molecular formula C12H4Cl6 B1329220 2,2',3,3',5,6'-Hexachlorobiphenyl CAS No. 52744-13-5

2,2',3,3',5,6'-Hexachlorobiphenyl

Cat. No.: B1329220
CAS No.: 52744-13-5
M. Wt: 360.9 g/mol
InChI Key: UUTNFLRSJBQQJM-UHFFFAOYSA-N
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Description

2,2’,3,3’,5,6’-Hexachlorobiphenyl is a polychlorinated biphenyl (PCB) compound. Polychlorinated biphenyls are a group of synthetic organic chemicals that contain 1 to 10 chlorine atoms attached to biphenyl, which is a molecule composed of two benzene rings. These compounds were widely used in various industrial applications due to their chemical stability and insulating properties. they were banned in the 1970s because of their environmental persistence and potential health hazards .

Scientific Research Applications

2,2’,3,3’,5,6’-Hexachlorobiphenyl has been extensively studied for its environmental and biological effects. Some of its applications in scientific research include:

Safety and Hazards

PCBs, including 2,2’,3,3’,5,6’-Hexachlorobiphenyl, were banned in the 1970s because they were found to bioaccumulate and cause harmful health effects . They are still found in the environment due to their resistance to degradation .

Biochemical Analysis

Biochemical Properties

2,2’,3,3’,5,6’-Hexachlorobiphenyl plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound is known to interact with cytochrome P450 enzymes, particularly CYP2B6, which catalyzes its metabolic activation . The interaction involves the formation of reactive intermediates that can bind to cellular proteins, leading to potential toxic effects .

Cellular Effects

2,2’,3,3’,5,6’-Hexachlorobiphenyl has been shown to affect various types of cells and cellular processes. It influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism . For instance, this compound can act as an endocrine disruptor, interfering with hormone functions and leading to adverse health effects .

Molecular Mechanism

The molecular mechanism of 2,2’,3,3’,5,6’-Hexachlorobiphenyl involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can inhibit or activate enzymes by binding to their active sites, leading to altered metabolic processes . Additionally, it can induce changes in gene expression by interacting with nuclear receptors and other transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,2’,3,3’,5,6’-Hexachlorobiphenyl change over time. This compound is relatively stable and does not degrade easily, leading to long-term persistence in the environment . Studies have shown that prolonged exposure to this compound can result in chronic health effects, including neurotoxicity and endocrine disruption .

Dosage Effects in Animal Models

The effects of 2,2’,3,3’,5,6’-Hexachlorobiphenyl vary with different dosages in animal models. At low doses, this compound may not cause significant adverse effects. At high doses, it can lead to toxic effects, including liver damage, neurotoxicity, and reproductive toxicity . Threshold effects have been observed, indicating that there is a dose below which no adverse effects are seen .

Metabolic Pathways

2,2’,3,3’,5,6’-Hexachlorobiphenyl is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of reactive intermediates that can bind to cellular proteins and DNA . This interaction can result in altered metabolic flux and changes in metabolite levels .

Transport and Distribution

Within cells and tissues, 2,2’,3,3’,5,6’-Hexachlorobiphenyl is transported and distributed through interactions with transporters and binding proteins . This compound can accumulate in lipid-rich tissues due to its hydrophobic nature, leading to bioaccumulation and potential toxic effects .

Subcellular Localization

The subcellular localization of 2,2’,3,3’,5,6’-Hexachlorobiphenyl is primarily in the cell membrane and lipid-rich compartments . This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific cellular compartments . The accumulation of this compound in certain organelles can affect its activity and function, leading to potential toxic effects .

Preparation Methods

The synthesis of 2,2’,3,3’,5,6’-Hexachlorobiphenyl typically involves the chlorination of biphenyl under controlled conditions. The reaction is carried out in the presence of a catalyst such as iron or aluminum chloride. The chlorination process can be fine-tuned to achieve the desired degree of chlorination and specific substitution pattern on the biphenyl rings . Industrial production methods often involve the use of high-temperature and high-pressure reactors to ensure complete chlorination and high yield of the desired product .

Chemical Reactions Analysis

Comparison with Similar Compounds

2,2’,3,3’,5,6’-Hexachlorobiphenyl is one of many polychlorinated biphenyl congeners. Similar compounds include:

Each of these compounds has unique properties and effects, making them valuable for different types of research and applications.

Properties

IUPAC Name

1,2,4-trichloro-3-(2,3,5-trichlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Cl6/c13-5-3-6(11(17)9(16)4-5)10-7(14)1-2-8(15)12(10)18/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUTNFLRSJBQQJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Cl)C2=C(C(=CC(=C2)Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Cl6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9073541
Record name 2,2',3,3',5,6'-Hexachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9073541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52744-13-5
Record name 2,2',3,3',5,6'-Hexachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052744135
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',3,3',5,6'-Hexachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9073541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',3,3',5,6'-HEXACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5XD09W9A7A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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